5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H13NO3S It features a thiophene ring substituted with a morpholin-4-ylmethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Morpholin-4-ylmethyl Group: This step can be achieved by reacting the thiophene derivative with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the morpholin-4-ylmethyl group, making it less versatile in terms of functionalization.
5-(Piperidin-4-ylmethyl)thiophene-2-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring, which can affect its binding properties and reactivity.
Uniqueness
5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is unique due to the presence of the morpholin-4-ylmethyl group, which enhances its solubility, binding affinity, and overall reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRVTNAXULZVAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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